N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
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Overview
Description
“N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide” is a complex organic compound that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains an oxadiazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of these functional groups could give this compound interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and oxadiazole rings would likely contribute to the compound’s aromaticity . The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, potentially affecting the compound’s solubility and boiling point .Scientific Research Applications
Biological Activities and Therapeutic Potentials
Antimicrobial Activity
Compounds similar to the requested chemical, incorporating nicotinamide derivatives and featuring furan-2-yl and 1,2,4-oxadiazol-5-yl groups, have shown significant in vitro antimicrobial activities. These activities were tested against both Gram-positive and Gram-negative bacteria, as well as fungal species, highlighting their potential as broad-spectrum antimicrobial agents (Patel & Shaikh, 2010).
Antiprotozoal Activity
A study on the synthesis and antiprotozoal activity of aza-analogues of furamidine demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds showing curative properties in an in vivo mouse model. This suggests potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).
Cancer Research
Research into small molecule inhibitors of nicotinamide N-methyltransferase (NNMT), a biotransforming enzyme linked with several cancers, has identified compounds with significant inhibitory activity. This opens avenues for developing new cancer therapies by targeting abnormal NNMT activity (Neelakantan et al., 2017).
Corrosion Inhibition
Nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in acidic solutions. These studies suggest applications in protecting industrial materials and equipment from corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Chemical Properties and Applications
Energetic Materials
Compounds containing oxadiazole or furazan groups have been explored for their potential as insensitive energetic materials. Their thermal stability and insensitivity to impact and friction make them suitable for applications in safer explosives and propellants (Yu et al., 2017).
Gastroprotective Effects
The derivative 1-methylnicotinamide has demonstrated potent gastroprotective effects against stress-induced gastric lesions. This indicates potential therapeutic applications in protecting the gastric mucosa under stress conditions (Brzozowski et al., 2008).
Metabolic Studies
NNMT plays a crucial role in metabolic processes in various tissues, including adipose tissue. Research into NNMT's function and its products, such as 1-methylnicotinamide, has implications for understanding and treating metabolic disorders (Riederer et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(14-6-3-9-20-12-14)21-15-7-2-1-5-13(15)11-17-22-18(23-26-17)16-8-4-10-25-16/h1-10,12H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDYKFLDAGSUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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